molecular formula C7H9ClN2O B2941165 2-Chloro-5-isopropoxy-pyrimidine CAS No. 169677-67-2

2-Chloro-5-isopropoxy-pyrimidine

Cat. No.: B2941165
CAS No.: 169677-67-2
M. Wt: 172.61
InChI Key: ZINCSSQSZVBPDS-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropoxy-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chlorine atom at position 2 and an isopropoxy group at position 5. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-isopropoxy-pyrimidine typically involves the chlorination of 5-isopropoxy-pyrimidine. One common method is to react 5-isopropoxy-pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in the presence of a base like pyridine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-isopropoxy-pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds or reduced to form alcohols.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Carbonyl derivatives of the isopropoxy group.

    Reduction: Alcohol derivatives of the isopropoxy group.

Scientific Research Applications

2-Chloro-5-isopropoxy-pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropoxy-pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chlorine and isopropoxy groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxy-pyrimidine: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Chloro-5-ethoxy-pyrimidine: Contains an ethoxy group instead of an isopropoxy group.

    2-Chloro-5-tert-butoxy-pyrimidine: Features a tert-butoxy group instead of an isopropoxy group.

Uniqueness

2-Chloro-5-isopropoxy-pyrimidine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can lead to different reaction pathways and interactions compared to its analogs.

Properties

IUPAC Name

2-chloro-5-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-9-7(8)10-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINCSSQSZVBPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169677-67-2
Record name 2-chloro-5-(propan-2-yloxy)pyrimidine
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